Alkbh5-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)diazinane-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8-4-7(9(14)12-11-8)10-5-6-2-1-3-15-6/h1-3,7,10H,4-5H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESMYPAACPJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NNC1=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alkbh5-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The reversible nature of this modification, governed by a complex interplay of "writer," "eraser," and "reader" proteins, has emerged as a critical layer of gene expression regulation. ALKBH5 (AlkB Homolog 5) is one of the two known mammalian RNA demethylases, or "erasers," that removes the methyl group from m6A. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Alkbh5-IN-2 is a potent small molecule inhibitor of ALKBH5, offering a valuable tool for dissecting the biological functions of ALKBH5 and exploring its therapeutic potential. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, effects on cancer cell viability, detailed experimental protocols, and its putative impact on key signaling pathways.
Core Mechanism of Action: Inhibition of ALKBH5 Demethylase Activity
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of ALKBH5. By binding to the enzyme, it prevents the demethylation of m6A on target mRNA transcripts. This leads to an accumulation of m6A-modified mRNAs, which can subsequently alter their stability and translation, ultimately affecting various cellular processes.
Quantitative Data
The inhibitory potency of this compound against ALKBH5 and its anti-proliferative effects on various cancer cell lines have been quantitatively assessed.
| Parameter | Value | Assay |
| IC50 (ALKBH5) | 0.79 µM | m6A antibody-based ELISA |
| Table 1: In vitro inhibitory activity of this compound against ALKBH5. |
| Cell Line | Cancer Type | IC50 (µM) |
| HEK-293T | Embryonic Kidney | 40.5 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 7.62 |
| HL-60 | Acute Promyelocytic Leukemia | 11.0 |
| Jurkat | T-cell Leukemia | 41.3 |
| K562 | Chronic Myelogenous Leukemia | 1.41 |
| A-172 | Glioblastoma | >50 |
| Table 2: Anti-proliferative activity of this compound in various human cell lines after 48 hours of treatment.[1] |
Experimental Protocols
m6A Antibody-Based ELISA for ALKBH5 Inhibition
This assay quantitatively measures the inhibition of ALKBH5's demethylase activity.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing RNA substrate
-
This compound (or other inhibitors)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 50 µM 2-oxoglutarate, 1 mg/mL BSA, 0.5 mg/mL heparin)
-
96-well microplate
Procedure:
-
RNA Substrate Immobilization: An m6A-containing RNA oligonucleotide is immobilized on the surface of a 96-well plate.
-
Enzymatic Reaction: Recombinant ALKBH5 is pre-incubated with varying concentrations of this compound. This mixture is then added to the wells containing the immobilized RNA substrate. The reaction is allowed to proceed for a set time (e.g., 1 hour) at 37°C.
-
Detection of m6A: The wells are washed to remove the enzyme and inhibitor. An anti-m6A antibody is added and incubated to bind to the remaining m6A on the RNA substrate.
-
Signal Generation: After another wash step, an HRP-conjugated secondary antibody is added. Following incubation and washing, TMB substrate is added, and the colorimetric reaction is allowed to develop.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
References
The Cellular Target of Alkbh5-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh5-IN-2 is a potent small molecule inhibitor targeting the N6-methyladenosine (m6A) demethylase ALKBH5 (AlkB homolog 5). As a member of the AlkB subfamily of Fe(II)/α-ketoglutarate-dependent dioxygenases, ALKBH5 plays a critical role in post-transcriptional gene regulation by removing the m6A modification from messenger RNA (mRNA).[1] This dynamic and reversible modification influences mRNA stability, splicing, export, and translation, thereby affecting a multitude of cellular processes.[1][2] Dysregulation of ALKBH5 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the broader biological context of ALKBH5 function.
Cellular Target: ALKBH5
The direct cellular target of this compound is the ALKBH5 protein . This compound is designed to inhibit the m6A demethylase activity of ALKBH5.[3][4]
Quantitative Data on this compound and Other Inhibitors
The inhibitory potency of this compound and other known ALKBH5 inhibitors is summarized in the table below. This data is crucial for comparing the efficacy of different compounds in biochemical and cellular assays.
| Inhibitor | IC50 (µM) | Target | Notes |
| This compound | 0.79 | ALKBH5 | Potent inhibitor; inhibits cell viability in various cancer cell lines.[4] |
| DDO-02267 | 0.49 | ALKBH5 | Selective, lysine-targeting covalent inhibitor.[3] |
| ALKBH5-IN-5 | 0.62 | ALKBH5 | Exhibits strong antiproliferative effects on NB4 cells.[3] |
| ALKBH5-IN-4 | 0.84 | ALKBH5 | Shows inhibitory effect on leukemia cells.[3] |
| DDO-2728 | 2.97 | ALKBH5 | Selective inhibitor that induces apoptosis and cell cycle arrest.[3] |
| W23-1006 | 3.848 | ALKBH5 | Covalent inhibitor with selectivity over FTO and ALKBH3.[3] |
| IOX1 | - | KDM4C, KDM4E, KDM2A, KDM3A, KDM6B, ALKBH5 | Broad-spectrum 2-oxoglutarate oxygenase inhibitor.[3] |
| Ena15 | - | ALKBH5 | Also enhances the demethylase activity of FTO.[3] |
Mechanism of Action and Signaling Pathways
ALKBH5 removes the methyl group from N6-methyladenosine residues on mRNA. Inhibition of ALKBH5 by this compound leads to an increase in global m6A levels on mRNA transcripts. This, in turn, affects the fate of these transcripts, often by influencing their recognition by "reader" proteins, such as those from the YTH domain-containing family (e.g., YTHDF2), which can promote mRNA decay.[5]
ALKBH5 has been shown to regulate a multitude of signaling pathways critical for cellular homeostasis and disease progression. The inhibition of ALKBH5 can therefore have profound effects on these pathways.
Key Signaling Pathways Regulated by ALKBH5:
-
Wnt/β-catenin Signaling: ALKBH5 can regulate the stability of key components of the Wnt pathway, thereby influencing cell fate, proliferation, and differentiation.[6][7]
-
PI3K/AKT Signaling: By modulating the m6A status of mRNAs encoding components of the PI3K/AKT pathway, ALKBH5 can impact cell survival, growth, and metabolism.[1][6][7]
-
Notch Signaling: ALKBH5 has been shown to regulate the expression of Notch signaling components, affecting processes like T-cell lineage commitment.[2][6]
-
NF-κB Signaling: ALKBH5 can influence the inflammatory response by modulating the stability of mRNAs in the NF-κB pathway.[6]
-
STAT3 Signaling: In some cancers, ALKBH5 can inactivate the STAT3 pathway by increasing the expression of its negative regulator, SOCS3, in an m6A-YTHDF2-dependent manner.[5]
Below are diagrams illustrating the mechanism of ALKBH5 and a general experimental workflow for identifying its inhibitors.
Caption: Mechanism of ALKBH5 and its inhibition by this compound.
Caption: General workflow for identifying and validating ALKBH5 inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of ALKBH5 activity and the effects of its inhibitors. Below are outlines of key experimental methodologies.
ALKBH5 Activity Assay (Formaldehyde Dehydrogenase-Coupled)
This assay quantitatively measures the demethylase activity of ALKBH5 by detecting the formaldehyde produced during the demethylation reaction.[8]
-
Principle: ALKBH5-mediated demethylation of an m6A-containing substrate releases formaldehyde. Formaldehyde dehydrogenase then catalyzes the reduction of NAD+ to NADH in the presence of formaldehyde, and the resulting increase in NADH fluorescence is measured.
-
Reagents:
-
Recombinant human ALKBH5 protein
-
m6A-containing oligonucleotide substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Fe(II) sulfate
-
α-ketoglutarate
-
Ascorbic acid
-
Formaldehyde dehydrogenase
-
NAD+
-
This compound or other test compounds
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, Fe(II), α-ketoglutarate, and ascorbic acid.
-
Add recombinant ALKBH5 and the m6A substrate.
-
Add this compound at various concentrations.
-
Incubate the reaction at 37°C.
-
Add formaldehyde dehydrogenase and NAD+.
-
Incubate to allow for NADH production.
-
Measure fluorescence (Excitation: 340 nm, Emission: 460 nm).
-
Calculate IC50 values from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
-
Reagents:
-
Cell line of interest (e.g., HEK-293T, K562)
-
This compound
-
Lysis buffer
-
Antibodies against ALKBH5 and a loading control (e.g., GAPDH)
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the samples to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble ALKBH5 at each temperature by Western blotting.
-
A shift in the melting curve in the presence of this compound indicates target engagement.
-
m6A Dot Blot Assay
This semi-quantitative method is used to assess global m6A levels in total RNA.
-
Principle: Total RNA is spotted onto a membrane and probed with an antibody specific for m6A.
-
Reagents:
-
Total RNA extracted from cells treated with this compound or control.
-
Nitrocellulose or nylon membrane
-
Anti-m6A antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Methylene (B1212753) blue for staining as a loading control
-
-
Procedure:
-
Denature the RNA samples by heating.
-
Spot serial dilutions of RNA onto the membrane and UV-crosslink.
-
Block the membrane and incubate with the anti-m6A antibody.
-
Incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Stain the membrane with methylene blue to visualize the total RNA loaded.
-
Quantify the dot intensity to determine relative m6A levels.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the m6A demethylase ALKBH5. Its primary cellular target is ALKBH5, and its inhibitory action leads to an increase in cellular m6A levels, thereby modulating various signaling pathways and cellular processes. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of targeting ALKBH5 in various disease contexts. Further research into the selectivity and off-target effects of this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ALKBH5 regulates STAT3 activity to affect the proliferation and tumorigenicity of osteosarcoma via an m6A-YTHDF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Alkbh5-IN-2: A Technical Guide to its Role in m6A Demethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in the regulation of gene expression through its influence on mRNA splicing, stability, translation, and localization. The reversible nature of this modification is maintained by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). AlkB homolog 5 (ALKBH5) is a key Fe(II)/α-ketoglutarate-dependent dioxygenase that functions as an m6A demethylase, removing the methyl group from adenosine (B11128) residues on RNA. Dysregulation of ALKBH5 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Alkbh5-IN-2, a small molecule inhibitor of ALKBH5, detailing its mechanism of action, quantitative data, and the experimental protocols for its characterization.
This compound: An Inhibitor of m6A Demethylation
This compound, also referred to as compound 6, is a potent small molecule inhibitor of the ALKBH5 enzyme.[1] By directly inhibiting ALKBH5, this compound prevents the demethylation of m6A on RNA, leading to an accumulation of m6A-modified transcripts. This alteration in the epitranscriptome can subsequently impact various cellular processes that are dependent on the m6A status of specific mRNAs.
Mechanism of Action
The primary mechanism of action for ALKBH5 inhibitors like this compound involves competitive binding to the active site of the ALKBH5 enzyme. These inhibitors often mimic the structure of the natural substrate, thereby preventing the enzyme from binding to and demethylating its target m6A-containing RNA substrates. This inhibition leads to a global increase in cellular m6A levels, which can affect the stability, translation, and processing of numerous transcripts, ultimately influencing cellular phenotypes such as proliferation and survival.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on in vitro enzymatic and cellular assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Enzymatic) | 0.79 µM | ALKBH5 enzyme inhibition assay | [1] |
| 1.79 µM | m6A antibody-based ELISA enzyme inhibition assay | ||
| IC50 (Cell Viability) | 40.5 µM | HEK-293T | [1] |
| 7.62 µM | CCRF-CEM | [1] | |
| 11.0 µM | HL-60 | [1] | |
| 41.3 µM | Jurkat | [1] | |
| 1.41 µM | K562 | [1] | |
| >50 µM | A-172 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited for the characterization of this compound are provided below.
ALKBH5 Enzymatic Inhibition Assay (m6A Antibody-Based ELISA)
This assay quantifies the ability of an inhibitor to block the demethylation activity of recombinant ALKBH5 on an m6A-containing RNA substrate.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-methylated RNA oligonucleotide (probe)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Coat a 96-well plate with the m6A-methylated RNA oligonucleotide probe and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a reaction mixture containing recombinant ALKBH5 in the assay buffer.
-
Add serial dilutions of this compound or control vehicle (DMSO) to the wells.
-
Initiate the demethylation reaction by adding the ALKBH5 enzyme mixture to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and wash the plate.
-
Add the anti-m6A antibody and incubate to allow binding to the remaining m6A on the RNA probe.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and allow color development.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HEK-293T, CCRF-CEM, HL-60, Jurkat, K562, A-172)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well cell culture plates
-
DMSO (vehicle control)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: this compound inhibits ALKBH5-mediated m6A demethylation.
Experimental Workflow: Enzymatic Inhibition Assay
Caption: Workflow for the m6A antibody-based ALKBH5 inhibition assay.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the effect of this compound on cell viability.
References
The Impact of Alkbh5-IN-2 on RNA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alkbh5-IN-2, as an inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, presents a significant tool for investigating the regulatory roles of m6A RNA modification in various biological processes. ALKBH5 is a crucial "eraser" of the m6A mark, the most abundant internal modification in eukaryotic messenger RNA (mRNA). By removing methyl groups from adenosine (B11128) residues, ALKBH5 influences multiple stages of RNA metabolism, including splicing, nuclear export, stability, and translation.[1] Consequently, dysregulation of ALKBH5 activity is implicated in numerous diseases, including cancer. This technical guide provides an in-depth overview of the impact of inhibiting ALKBH5 on RNA metabolism, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Quantitative Data Summary
The inhibition of ALKBH5 leads to quantifiable changes in the m6A landscape of the transcriptome. The following table summarizes key quantitative findings from studies modulating ALKBH5 activity.
| Experimental Condition | Cell Line | Analyte | Quantitative Change | Reference |
| siRNA-mediated knockdown of ALKBH5 (48 hours) | HeLa | Total mRNA m6A level | ~9% increase | [2] |
| Overexpression of ALKBH5 (24 hours) | HeLa | Total mRNA m6A level | ~29% decrease | [2] |
| ALKBH5 Knockdown | HEK293T | Cytoplasmic ALKBH5 target mRNAs | Significant upregulation | [3] |
| ALKBH5 Knockdown | Esophageal Squamous Carcinoma Cells | CDKN1A mRNA stability | Increased | [4] |
Core Signaling Pathways Modulated by ALKBH5 Activity
ALKBH5-mediated m6A demethylation intersects with several critical signaling pathways, influencing cellular phenotypes such as proliferation, differentiation, and migration. Inhibition of ALKBH5 can therefore have profound effects on these pathways.
Figure 1: Overview of ALKBH5's role in RNA metabolism and its impact on major signaling pathways.
TGF-β/SMAD Signaling Pathway
ALKBH5 has been shown to inhibit the TGF-β-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC). It achieves this by altering the m6A status, and consequently the stability and expression, of key components of the TGF-β/SMAD pathway, including TGFβR2, SMAD3, and SMAD6.[2][5][6]
References
- 1. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA demethylase ALKBH5 inhibits TGF-β-induced EMT by regulating TGF-β/SMAD signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Alkbh5-IN-2: A Technical Guide for Investigating Spermatogenesis
Disclaimer: As of December 2025, there are no published studies specifically detailing the use of Alkbh5-IN-2 for the investigation of spermatogenesis. This guide is therefore based on the established role of the ALKBH5 protein in this biological process, derived from genetic knockout studies, and the known biochemical properties of this compound. The experimental protocols provided are predictive and intended to serve as a foundational framework for researchers pioneering the use of this inhibitor in the field of reproductive biology.
Introduction to ALKBH5 in Spermatogenesis
AlkB homolog 5 (ALKBH5) is an Fe(II)/α-ketoglutarate-dependent dioxygenase that functions as a crucial N6-methyladenosine (m6A) RNA demethylase.[1][2] The m6A modification is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a pivotal role in regulating mRNA splicing, stability, export, and translation. ALKBH5-mediated demethylation is a critical layer of post-transcriptional gene regulation.
In the context of male reproduction, ALKBH5 is highly expressed in the testes.[3][4] Genetic knockout studies in mice have unequivocally demonstrated that ALKBH5 is essential for male fertility.[2][5][6] Deficiency in ALKBH5 leads to a significant increase in m6A levels in testicular mRNA, resulting in impaired spermatogenesis characterized by apoptosis of meiotic metaphase-stage spermatocytes, reduced sperm count, and diminished sperm motility.[3][5] A key mechanism underlying this phenotype is the failure of correct mRNA processing, particularly the splicing and stability of transcripts with long 3'-untranslated regions (3'-UTRs) in spermatocytes and round spermatids.[7][8]
This compound is a potent small molecule inhibitor of ALKBH5. Its ability to acutely and reversibly modulate ALKBH5's demethylase activity presents a powerful tool to dissect the temporal and cell-type-specific roles of m6A dynamics in spermatogenesis, complementing the chronic and systemic effects observed in genetic knockout models.
This compound: Properties and Quantitative Data
This compound offers a means to pharmacologically inhibit ALKBH5, thereby inducing a hypermethylated m6A state in a controlled manner. The following table summarizes its known quantitative properties.
| Property | Value | Reference |
| CAS Number | 1008951-10-7 | [1] |
| Molecular Formula | C9H11N3O3 | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| In Vitro IC50 (ALKBH5) | 0.79 µM | [1] |
| Cell Viability IC50 (48h) | HEK-293T: 40.5 µMCCRF-CEM: 7.62 µMHL-60: 11.0 µMJurkat: 41.3 µMK562: 1.41 µMA-172: >50 µM | [1] |
Proposed Experimental Protocols for Studying Spermatogenesis with this compound
The following are detailed, hypothetical protocols for utilizing this compound in both in vitro and in vivo models to study spermatogenesis.
In Vitro Studies: Testicular Organ Culture or Co-culture of Germ Cells and Sertoli Cells
-
Objective: To assess the acute effects of ALKBH5 inhibition on germ cell development and m6A levels in a controlled ex vivo environment.
-
Model System:
-
Testicular fragments from postnatal day 7-10 mice for organ culture.
-
Primary co-cultures of isolated spermatogenic cells and Sertoli cells.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute in culture medium to final working concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
-
Experimental Procedure:
-
Culture testicular fragments or cell co-cultures for 24-72 hours in the presence of this compound or vehicle control.
-
Harvest tissues/cells at specified time points for analysis.
-
-
Analysis:
-
Histology/Immunofluorescence: Analyze tissue morphology and expression of stage-specific markers of spermatogenesis (e.g., SYCP3 for spermatocytes, TNP1 for spermatids).
-
Apoptosis Assay: Perform TUNEL staining to quantify apoptotic cells.
-
m6A Quantification: Isolate total RNA and measure global m6A levels using an m6A dot blot or LC-MS/MS.
-
Gene Expression Analysis: Perform RT-qPCR or RNA-sequencing to assess changes in the expression of genes known to be regulated by ALKBH5.
-
MeRIP-Seq: Conduct m6A RNA immunoprecipitation followed by sequencing to identify specific transcripts with altered m6A methylation patterns.
-
In Vivo Studies: Mouse Model
-
Objective: To determine the in vivo efficacy of this compound in modulating testicular ALKBH5 activity and its impact on spermatogenesis and fertility.
-
Model System: Adult male mice (e.g., C57BL/6, 8-10 weeks old).
-
This compound Formulation and Dosing:
-
Formulate this compound in a suitable vehicle for intraperitoneal (i.p.) or oral administration (e.g., 0.5% carboxymethylcellulose).
-
Conduct a pilot dose-finding study to determine a well-tolerated dose that results in target engagement in the testis. Doses could range from 10 to 50 mg/kg daily.
-
-
Experimental Procedure:
-
Administer this compound or vehicle control to mice daily for a period of 2-4 weeks to cover key stages of spermatogenesis.
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, euthanize animals and collect testes and epididymides.
-
-
Analysis:
-
Testis and Epididymis Weight: Measure organ weights.
-
Sperm Count and Motility: Isolate sperm from the cauda epididymis and analyze count and motility using a CASA (Computer-Assisted Sperm Analysis) system.
-
Histological Analysis: Process testes for H&E staining to evaluate seminiferous tubule morphology and for immunofluorescence to detect markers of different germ cell stages.
-
Molecular Analysis: Perform m6A quantification, gene expression analysis, and MeRIP-Seq on testicular tissue as described for the in vitro protocol.
-
Fertility Study: Following treatment, house male mice with wild-type females to assess fertility rates and litter sizes.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of ALKBH5 in spermatogenesis and a proposed experimental workflow for using this compound.
References
- 1. Increased m6A modification of RNA methylation related to the inhibition of demethylase FTO contributes to MEHP-induced Leydig cell injury☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALKBH5 is a mammalian RNA demethylase that impacts RNA metabolism and mouse fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of RNA N6-Methyladenosine Modification in Male Infertility and Genital System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the testes from wild-type and Alkbh5-knockout mice using single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ALKBH5-dependent m6A demethylation controls splicing and stability of long 3′-UTR mRNAs in male germ cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to dissolve and prepare Alkbh5-IN-2 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh5-IN-2, also known as compound 6 and chemically identified as 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione, is a potent small molecule inhibitor of ALKBH5 (AlkB homolog 5), an RNA demethylase. ALKBH5 is a key enzyme in the regulation of N6-methyladenosine (m6A) RNA modification, which plays a crucial role in various cellular processes, including RNA metabolism, cell proliferation, and differentiation. Dysregulation of ALKBH5 has been implicated in several diseases, particularly in various types of cancer, making it a promising target for therapeutic intervention. These application notes provide detailed protocols for the dissolution and preparation of this compound for experimental use, along with relevant quantitative data and pathway information.
Physicochemical Properties and Quantitative Data
A summary of the key properties and quantitative data for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione | [1] |
| Molecular Formula | C₉H₁₁N₃O₃ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | Solid powder (presumed) | |
| Purity | >95% (typical for research-grade compounds) | |
| IC₅₀ (ALKBH5) | 0.79 µM / 1.79 µM | [1][2] |
Note on IC₅₀ Discrepancy: Different sources report slightly different IC₅₀ values. Researchers should consider this variability and may need to determine the effective concentration for their specific assay conditions.
Cellular Activity: IC₅₀ Values for Cell Viability (48h treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HEK-293T | Embryonic Kidney (non-cancerous) | 40.5 | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 7.62 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 11.0 | [1] |
| Jurkat | Acute T-cell Leukemia | 41.3 | [1] |
| K562 | Chronic Myelogenous Leukemia | 1.41 | [1] |
| A-172 | Glioblastoma | >50 | [1] |
Dissolution and Preparation of this compound for In Vitro Experiments
While specific solubility data for this compound is not extensively published, a general protocol for dissolving poorly soluble small molecule inhibitors can be followed. Furan-containing compounds often exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
For 1 mg of this compound (MW = 209.20):
-
Volume (µL) = (1 / 209.20) * 100,000 ≈ 478 µL
-
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex for 1-2 minutes until the compound is fully dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but the temperature stability of the compound should be considered.
-
-
Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or an appropriate assay buffer to achieve the desired final concentrations.
-
Important Considerations:
-
To prevent precipitation when diluting a DMSO stock into an aqueous solution, add the DMSO stock to the culture medium/buffer and mix immediately and thoroughly.
-
The final concentration of DMSO in the cell culture or assay should be kept to a minimum, typically ≤ 0.5% (v/v) , to avoid solvent-induced cytotoxicity or off-target effects.[3]
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium/buffer without the inhibitor.
-
Experimental workflow for preparing this compound.
Experimental Protocols
In Vitro ALKBH5 Enzyme Inhibition Assay (ELISA-based)
This protocol is a general method for assessing the inhibitory activity of compounds against ALKBH5 using an m6A antibody-based ELISA.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing RNA substrate
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well high-binding microplate
-
Plate reader
Procedure:
-
Coat Plate: Coat the wells of a 96-well plate with the m6A-containing RNA substrate according to the manufacturer's instructions or a previously established protocol. Wash the wells with an appropriate wash buffer (e.g., PBST).
-
Prepare Reactions: In separate tubes, prepare the reaction mixtures containing recombinant ALKBH5 protein in assay buffer.
-
Add Inhibitor: Add serial dilutions of this compound (or vehicle control, DMSO) to the reaction mixtures and pre-incubate for 15-30 minutes at room temperature.
-
Start Reaction: Transfer the enzyme/inhibitor mixtures to the RNA-coated wells to start the demethylation reaction. Incubate at 37°C for 1-2 hours.
-
Detect m6A:
-
Wash the wells to remove the enzyme and inhibitor.
-
Add the anti-m6A primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the TMB substrate. Incubate until a blue color develops.
-
-
Read Plate: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to ALKBH5 activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., CCK-8 or MTT)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, CCRF-CEM)
-
Complete cell culture medium
-
This compound working solutions
-
CCK-8 or MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add Reagent: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization of formazan (B1609692) crystals) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Preparation for In Vivo Experiments (General Guidance)
Disclaimer: There is currently no published data on the in vivo use of this compound. The following is a general protocol for formulating small molecule inhibitors for animal studies and must be optimized for this compound.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, saline)
-
Sterile tubes and syringes
Formulation Protocol (Example for Intraperitoneal Injection):
-
Solubilization: Dissolve this compound in a minimal amount of a suitable solvent, such as DMSO.
-
Vehicle Preparation: Prepare the final vehicle. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio might be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.
-
Mixing: Slowly add the DMSO-dissolved compound to the other vehicle components while vortexing or sonicating to ensure a homogenous and stable formulation.
-
Administration: The formulation can then be administered to animals via the desired route (e.g., intraperitoneal, oral gavage). The final dosing volume should be appropriate for the animal model.
Crucial Considerations for In Vivo Studies:
-
Toxicity and Tolerability: The vehicle itself should be tested for toxicity and tolerability in the animal model.
-
Pharmacokinetics: The pharmacokinetic properties of this compound (absorption, distribution, metabolism, and excretion) are unknown and would need to be determined.
-
Efficacy Studies: Dose-ranging studies are necessary to determine the effective and non-toxic dose for in vivo efficacy experiments.
ALKBH5 Signaling Pathways
ALKBH5 is involved in multiple signaling pathways, often in a context-dependent manner, by regulating the m6A modification of key transcripts. In cancer, ALKBH5 can act as either an oncogene or a tumor suppressor.[4][5]
ALKBH5's dual role in cancer signaling pathways.
Conclusion
This compound is a valuable tool for investigating the biological functions of the m6A demethylase ALKBH5. Proper dissolution and preparation are critical for obtaining reliable and reproducible experimental results. The protocols provided herein offer a comprehensive guide for the use of this compound in in vitro settings. Further research is required to establish its solubility profile more precisely and to develop protocols for its use in in vivo models. As with any experimental compound, researchers should perform initial validation and optimization studies for their specific systems.
References
- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Alkbh5-IN-2 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh5-IN-2 is a potent inhibitor of ALKBH5, an N6-methyladenosine (m6A) demethylase. The m6A modification is the most prevalent internal modification in eukaryotic mRNA and plays a crucial role in various biological processes, including RNA stability, splicing, and translation. ALKBH5, as an "eraser" of this modification, is implicated in the pathogenesis of various diseases, particularly cancer. Its dysregulation has been linked to tumor progression and poor prognosis in several cancer types, making it an attractive target for therapeutic intervention. This compound offers a valuable tool for studying the biological functions of ALKBH5 and for assessing its therapeutic potential in preclinical research. This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on determining its optimal concentration for achieving desired biological effects.
Data Presentation: Quantitative Analysis of this compound Efficacy
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against the ALKBH5 enzyme and its effect on the viability of various human cell lines. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Enzymatic Inhibition of ALKBH5 by this compound
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | ALKBH5 | 0.79 | m6A antibody-based ELISA |
Data sourced from Selberg S, et al. (2021)[1][2][3][4][5]
Table 2: Anti-proliferative Activity of this compound in Human Cell Lines
| Cell Line | Cell Type | Treatment Duration | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 48 hours | 1.41 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 48 hours | 7.62 |
| HL-60 | Acute Promyelocytic Leukemia | 48 hours | 11.0 |
| Jurkat | Acute T-cell Leukemia | 48 hours | 41.3 |
| HEK-293T | Embryonic Kidney | 48 hours | 40.5 |
| A-172 | Glioblastoma | 48 hours | >50 |
Data sourced from Selberg S, et al. (2021)[1][2][3][4][5]
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration of this compound for in vitro studies, based on the methodologies described in the cited literature.
Cell Viability Assay (MTT or WST-1 Assay)
This protocol is designed to determine the cytotoxic or anti-proliferative effects of this compound on a given cell line and to calculate the IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT/WST-1 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT assay: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For WST-1 assay: The soluble formazan product is directly measured.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Simplified ALKBH5 Signaling Pathway in Cancer
Caption: ALKBH5's role in promoting cancer progression and its inhibition by this compound.
References
- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Alkbh5-IN-2 treatment duration for effective inhibition
Disclaimer: The specific compound "Alkbh5-IN-2" was not identified in the available scientific literature. The following application notes and protocols are based on the characteristics and experimental data of other known ALKBH5 inhibitors and are intended to serve as a general guide for researchers in this field.
Application Notes
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its removal is catalyzed by demethylases such as ALKBH5. Dysregulation of ALKBH5 has been implicated in various diseases, including several types of cancer, making it a compelling target for therapeutic development. Small molecule inhibitors of ALKBH5 offer a powerful tool to probe the biological functions of m6A methylation and to explore potential therapeutic strategies.
Mechanism of Action: ALKBH5 is an Fe(II)/α-ketoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine residues in mRNA.[1][2] This process influences mRNA stability, splicing, and translation, thereby affecting various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][3] Inhibition of ALKBH5 leads to an increase in global m6A levels, which can alter gene expression programs and, in the context of cancer, suppress tumor growth and enhance sensitivity to other therapies.[4][5][6]
Applications:
-
Cancer Research: ALKBH5 inhibitors have shown promise in preclinical studies for various cancers, including leukemia, glioblastoma, and non-small cell lung cancer.[4][7][8][9] They can be used to study the role of m6A modification in tumorigenesis and as potential anticancer agents, both alone and in combination with other therapies like immunotherapy.[4][5]
-
Developmental Biology: ALKBH5 plays a crucial role in various developmental processes.[10] Its inhibitors can be utilized to investigate the impact of m6A methylation on embryogenesis and tissue development.
-
Virology: The m6A modification is known to play a role in the life cycle of various viruses. ALKBH5 inhibitors can be employed to study the interplay between viral RNA methylation and the host immune response.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various ALKBH5 inhibitors from the literature.
Table 1: In Vitro Enzymatic Inhibition of ALKBH5
| Inhibitor | IC50 (µM) | Assay Type |
| Compound 3 | 0.84 | m6A antibody-based ELISA[4] |
| Compound 6 | 1.79 | m6A antibody-based ELISA[4] |
| 18l | 0.62 | FRET-based assay[11][12] |
| TD19 | 1.5 - 3 | PAGE-based assay[7] |
| ALKBH5-IN-5 | 0.62 | Not specified[13] |
Table 2: Anti-proliferative Activity of ALKBH5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) |
| Compound 3 | HL-60 (Leukemia) | 1.38 - 16.5[4] |
| Compound 3 | CCRF-CEM (Leukemia) | 1.38 - 16.5[4] |
| Compound 3 | K562 (Leukemia) | 1.38 - 16.5[4] |
| Compound 6 | HL-60 (Leukemia) | 1.38 - 16.5[4] |
| Compound 6 | CCRF-CEM (Leukemia) | 1.38 - 16.5[4] |
| Compound 6 | K562 (Leukemia) | 1.38 - 16.5[4] |
| 18l | NB4 (Leukemia) | 0.63[11] |
| TD19 | NB4 (AML) | 15.1 ± 1.4[7] |
| TD19 | MOLM13 (AML) | 9.5 ± 3.0[7] |
| TD19 | U87 (GBM) | 7.2 ± 0.4[7] |
| TD19 | A172 (GBM) | 22.3 ± 1.7[7] |
Experimental Protocols
Protocol 1: In Vitro ALKBH5 Inhibition Assay (General)
This protocol describes a general method to assess the in vitro inhibitory activity of a compound against recombinant ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-methylated RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 100 µM FeSO4, 100 µM 2-oxoglutarate, 0.1 mg/mL BSA)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Detection reagent (e.g., m6A-specific antibody for ELISA, or components for a fluorescence or luminescence-based assay)
-
96-well assay plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the m6A-methylated RNA substrate, and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant ALKBH5 protein to each well (except the negative control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Detect the remaining m6A levels using a suitable method (e.g., ELISA, fluorescence polarization, or mass spectrometry).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to evaluate the effect of an ALKBH5 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60, NB4, U87)
-
Complete cell culture medium
-
ALKBH5 inhibitor
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ALKBH5 inhibitor in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 48, 72, or 96 hours). The optimal treatment duration may vary depending on the cell line and the inhibitor.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizations
Caption: ALKBH5 signaling pathway and the effect of its inhibition.
Caption: General experimental workflow for evaluating an ALKBH5 inhibitor.
References
- 1. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms [mdpi.com]
- 2. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Look at the Role of Radiation-Related Epigenetic Mechanisms in Diagnosis and Anticancer Therapies | MDPI [mdpi.com]
- 7. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ALKBH5-IN-5 | Highly selective ALKBH5 inhibitor | Leukemia | TargetMol [targetmol.com]
Application Notes and Protocols for ALKBH5 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The RNA demethylase AlkB homolog 5 (ALKBH5) is a key enzyme in the regulation of N6-methyladenosine (m6A) RNA modification, which plays a critical role in various cellular processes.[1][2][3] Dysregulation of ALKBH5 has been implicated in the progression of numerous human malignancies, including glioblastoma, acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC).[2][4][5] Consequently, ALKBH5 has emerged as a promising therapeutic target. While the specific compound "Alkbh5-IN-2" is not documented in the reviewed literature, several small molecule inhibitors of ALKBH5 have been developed and evaluated in preclinical mouse models. This document provides a consolidated overview of the application of these inhibitors, summarizing available quantitative data and detailing relevant experimental protocols.
Data Presentation: In Vivo Efficacy of ALKBH5 Inhibitors
The following tables summarize the quantitative data from studies utilizing various ALKBH5 inhibitors in mouse models.
Table 1: ALKBH5 Inhibitors in Cancer Xenograft Mouse Models
| Inhibitor | Mouse Model | Cancer Cell Line | Dosage & Administration | Key Findings | Reference |
| DDO-2728 | Xenograft | MV4-11 (AML) | 10 mg/kg, i.p. | Significantly inhibited tumor growth. | [6] |
| 18l (Maleimide derivative) | Xenograft | NB4 (APL) | 1 mg/kg | Excellent antitumor activity (TGITV of 66.3%). | [2] |
| ALK-04 | Not specified | Not specified | Not specified | Suppresses infiltration of Treg and MDSCs; enhances anti-PD-1 therapy efficacy. | [7] |
TGITV: Tumor Growth Inhibition Rate; i.p.: Intraperitoneal
Table 2: ALKBH5 Inhibitors in Other Disease Models
| Inhibitor | Disease Model | Mouse Strain | Dosage & Administration | Key Findings | Reference |
| IOX1 | Ischemia-Reperfusion induced Acute Kidney Injury (AKI) | C57BL/6 | Not specified | Exhibited protective effects against I/R-induced AKI. | [8] |
| IOX1 | Myocardial Infarction (MI) | Not specified | Not specified | Reduced p53 expression and cardiomyocyte apoptosis. | [9] |
Experimental Protocols
Protocol 1: Evaluation of an ALKBH5 Inhibitor in a Subcutaneous Xenograft Mouse Model
This protocol describes a general procedure for assessing the anti-tumor efficacy of an ALKBH5 inhibitor using a cell line-derived xenograft (CDX) model.[10][11]
1. Cell Culture and Animal Model:
- Cell Line: Select a cancer cell line with known ALKBH5 expression or dependency (e.g., MV4-11 for AML, U87-MG for glioblastoma).[6][12] Culture cells under standard conditions.
- Animal Strain: Use immunocompromised mice, such as BALB/c nude mice or NOD/SCID mice, to prevent graft rejection.[4] Mice should be 4-6 weeks old.
- Animal Care: All experiments must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[13]
2. Tumor Implantation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel (e.g., 1:1 ratio).
- Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[5][14]
3. Tumor Growth Monitoring and Grouping:
- Monitor mice for tumor formation.
- Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=5 to 10 mice per group).[14][15]
4. Inhibitor Preparation and Administration:
- Vehicle Control: Prepare the vehicle solution used to dissolve the inhibitor (e.g., DMSO, saline, corn oil).
- Inhibitor Formulation: Dissolve the ALKBH5 inhibitor (e.g., DDO-2728) in the vehicle to the desired concentration.
- Administration: Administer the inhibitor and vehicle to the respective groups. The route of administration can be intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.), depending on the inhibitor's properties. For example, DDO-2728 was administered at 10 mg/kg via i.p. injection.[6] Treatment schedules can vary (e.g., daily, every other day).
5. Efficacy Evaluation and Endpoint:
- Continue to monitor tumor volume and mouse body weight throughout the study.
- The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of morbidity.
- At the endpoint, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
6. Downstream Analysis:
- Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL, Cleaved Caspase-3).[5]
- Western Blot/qPCR: Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis. Analyze the expression of ALKBH5 target genes (e.g., YAP, PER1) and pathway-related proteins.[5][16][17]
- m6A Quantification: Isolate RNA from tumor tissue to measure global m6A levels or gene-specific m6A modification via MeRIP-qPCR.[5]
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates the ALKBH5-mediated regulation of the YAP signaling pathway in Non-Small Cell Lung Cancer (NSCLC), a common target for ALKBH5 intervention.[3][5]
Experimental Workflow Diagram
The diagram below outlines the typical workflow for a preclinical evaluation of an ALKBH5 inhibitor in a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2-mediated YAP activity in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DDO-2728 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MV1035 Overcomes Temozolomide Resistance in Patient-Derived Glioblastoma Stem Cell Lines [mdpi.com]
- 13. ALKBH5 modulates hematopoietic stem and progenitor cell energy metabolism through m6A modification-mediated RNA stability control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 15. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]
- 17. The role of the ALKBH5 RNA demethylase in invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Efficacy of Alkbh5-IN-2, an ALKBH5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in RNA metabolism, including splicing, nuclear export, stability, and translation. The reversible nature of m6A modification is regulated by a complex interplay of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins. ALKBH5 is a key m6A demethylase, and its dysregulation has been implicated in various diseases, including cancer.[1][2] Alkbh5-IN-2 is a potent small molecule inhibitor of ALKBH5, offering a valuable tool for studying the biological functions of ALKBH5 and as a potential therapeutic agent.[3]
These application notes provide a detailed protocol for assessing the efficacy of this compound, covering its mechanism of action, in vitro and in vivo experimental procedures, and data analysis.
Mechanism of Action
ALKBH5 is a Fe(II)/α-ketoglutarate (2OG)-dependent dioxygenase that removes the methyl group from N6-methyladenosine in RNA.[4][5] this compound acts as a competitive inhibitor, binding to the active site of ALKBH5 and preventing the demethylation of its target mRNAs.[6] This leads to an accumulation of m6A modifications on specific transcripts, which can alter their stability and translation, ultimately affecting downstream cellular processes such as cell proliferation, differentiation, and apoptosis.[7][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Other ALKBH5 Inhibitors
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| This compound | ALKBH5 | 0.79 | m6A antibody-based ELISA | [3] |
| ALKBH5-IN-3 | ALKBH5 | 0.021 | Not Specified | [9] |
| ALKBH5-IN-4 | ALKBH5 | 0.84 | m6A antibody-based ELISA | [9] |
| ALKBH5-IN-5 | ALKBH5 | 0.62 | Not Specified | [9] |
| DDO-2728 | ALKBH5 | 2.97 | Not Specified | [9] |
| DDO-02267 | ALKBH5 | 0.49 | Not Specified | [9] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| CCRF-CEM | Leukemia | 7.62 | Cell Viability Assay | [3] |
| HL-60 | Leukemia | 11.0 | Cell Viability Assay | [3] |
| K562 | Leukemia | 1.41 | Cell Viability Assay | [3] |
| Jurkat | Leukemia | 41.3 | Cell Viability Assay | [3] |
| A-172 | Glioblastoma | >50 | Cell Viability Assay | [3] |
| NB4 | Acute Promyelocytic Leukemia | 0.63 | Cell Proliferation Assay | [8] |
Experimental Protocols
In Vitro m6A Demethylation Assay
This assay directly measures the enzymatic activity of ALKBH5 and its inhibition by this compound.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Cofactors: (NH4)2Fe(SO4)2, 2-oxoglutarate (2-OG), L-ascorbic acid
-
Detection system (e.g., m6A antibody for ELISA-based detection, or restriction enzyme digestion for gel-based analysis)[10][11]
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant ALKBH5, and cofactors.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiate the reaction by adding the m6A-containing substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction (e.g., by heat inactivation or addition of EDTA).
-
Quantify the remaining m6A levels using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[6]
Cellular m6A Quantification
This protocol assesses the ability of this compound to increase global m6A levels in cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
m6A quantification kit (e.g., dot blot or LC-MS/MS)[12]
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).[3]
-
Harvest the cells and extract total RNA or mRNA.
-
Quantify the total amount of RNA.
-
Measure the m6A levels using a dot blot assay with an m6A-specific antibody or by the more quantitative LC-MS/MS method.[12][13]
-
Normalize the m6A signal to the total RNA input.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Colony formation assay reagents
Protocol (CCK-8 Assay):
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for 48-72 hours.[3]
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[13]
Protocol (Colony Formation Assay):
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat with this compound at different concentrations.
-
Incubate for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies in each well.[13]
Target Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is used to investigate the effect of this compound on the expression of known ALKBH5 target genes.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)[14]
Protocol:
-
Treat cells with this compound as described previously.
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using primers for target genes (e.g., TRAF1, CK2α) and a housekeeping gene for normalization.[13][15]
-
Analyze the relative gene expression using the 2-ΔΔCt method.[16]
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for injection
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.[14]
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via a suitable route (e.g., intraperitoneal injection, oral gavage). The dosage and schedule will need to be optimized.[8]
-
Measure tumor volume (Volume = (length × width²)/2) and body weight regularly (e.g., every 2-3 days).[14]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[13][17]
Conclusion
This document provides a comprehensive set of protocols to evaluate the efficacy of the ALKBH5 inhibitor, this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data on the biochemical, cellular, and in vivo effects of this compound. The provided data tables and diagrams serve as a valuable reference for experimental design and data interpretation in the field of m6A epitranscriptomics and cancer drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. The biological function of m6A demethylase ALKBH5 and its role in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA demethylase ALKBH5 promotes colorectal cancer progression by posttranscriptional activation of RAB5A in an m6A‐YTHDF2‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkbh5-IN-2 in m6A RNA Immunoprecipitation Sequencing (MeRIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA stability, splicing, and translation. The reversible nature of m6A methylation is controlled by a complex interplay of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins. ALKBH5 is a key m6A demethylase, an "eraser," that removes methyl groups from mRNA, thereby influencing gene expression.[1][2][3] Dysregulation of ALKBH5 activity has been implicated in numerous diseases, including various cancers, making it a compelling target for therapeutic development.[3][4][5][6]
Alkbh5-IN-2 is a small molecule inhibitor designed to target the demethylase activity of ALKBH5. By inhibiting ALKBH5, this compound allows for the study of the functional consequences of increased m6A methylation on a transcriptome-wide scale. One of the most powerful techniques to study these changes is m6A RNA Immunoprecipitation Sequencing (MeRIP-seq). MeRIP-seq combines the principles of immunoprecipitation of m6A-containing RNA fragments with high-throughput sequencing to map m6A sites across the transcriptome.[7][8][9][10]
These application notes provide a detailed protocol for the use of this compound in conjunction with MeRIP-seq to investigate the role of ALKBH5 in regulating RNA methylation.
Mechanism of Action and Biological Effects of ALKBH5 Inhibition
ALKBH5 is an Fe(II)/α-ketoglutarate-dependent dioxygenase that catalyzes the removal of the methyl group from N6-methyladenosine in RNA.[1] Inhibition of ALKBH5 with a small molecule like this compound is expected to lead to an increase in the overall level of m6A methylation on target transcripts. This hypermethylation can, in turn, affect various aspects of RNA metabolism. For instance, increased m6A can alter mRNA stability, often by promoting degradation through recognition by "reader" proteins like the YTHDF family.[11][12] Additionally, changes in m6A levels can influence pre-mRNA splicing, translation efficiency, and cellular localization of transcripts.
The biological consequences of ALKBH5 inhibition are context-dependent and can vary across different cell types and disease states. For example, in certain cancers, ALKBH5 has been shown to promote tumor progression by demethylating key oncogenic transcripts.[5][11] Therefore, inhibiting ALKBH5 in such contexts could lead to anti-tumor effects.
Quantitative Data Summary
The following tables present hypothetical quantitative data illustrating the expected outcomes of using this compound in a MeRIP-seq experiment. This data is for illustrative purposes to guide researchers in their experimental design and data analysis, as specific data for this compound is not publicly available.
Table 1: Effect of this compound on Global m6A Levels
| Treatment Group | Total RNA (µg) | m6A/A Ratio (%) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 100 | 0.25 | 1.0 |
| This compound (10 µM) | 100 | 0.45 | 1.8 |
| This compound (25 µM) | 100 | 0.60 | 2.4 |
Table 2: MeRIP-seq Library Quality Control
| Sample | Treatment | Input RNA (ng) | Post-IP RNA Yield (ng) | Library Concentration (nM) |
| 1 | Vehicle Control | 2000 | 45 | 15.2 |
| 2 | This compound (25 µM) | 2000 | 85 | 28.7 |
| 3 | Input Control | 100 | - | 35.5 |
Table 3: Differential m6A Peak Analysis from MeRIP-seq
| Comparison | Total m6A Peaks | Hypermethylated Peaks | Hypomethylated Peaks |
| This compound vs. Vehicle | 15,234 | 4,876 | 215 |
Table 4: Gene Ontology (GO) Enrichment Analysis of Hypermethylated Genes
| GO Term | Description | p-value | Genes |
| GO:0006412 | Translation | 1.5e-12 | 152 |
| GO:0006397 | mRNA processing | 3.2e-9 | 110 |
| GO:0045935 | positive regulation of DNA-templated transcription | 8.9e-7 | 98 |
| GO:0007049 | cell cycle | 2.1e-6 | 85 |
Experimental Protocols
Protocol 1: Cell Treatment with this compound for MeRIP-seq
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight. Ensure cells are in the logarithmic growth phase before treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM). Prepare a vehicle control with the same concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibition of ALKBH5 and subsequent changes in m6A levels. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them using a cell scraper or by trypsinization. Pellet the cells by centrifugation and flash-freeze in liquid nitrogen. Store the cell pellets at -80°C until RNA extraction.
Protocol 2: m6A RNA Immunoprecipitation Sequencing (MeRIP-seq)
This protocol is a general guideline and may need optimization for specific experimental conditions.
1. RNA Extraction and Fragmentation:
- Extract total RNA from the harvested cell pellets using a TRIzol-based method or a commercial RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). The RNA integrity number (RIN) should be > 7.0.
- Fragment the total RNA into ~100-nucleotide fragments using a fragmentation buffer or enzymatic methods. Purify the fragmented RNA.
2. Immunoprecipitation (IP):
- Take an aliquot of the fragmented RNA to serve as the "input" control.
- Prepare anti-m6A antibody-bead complexes by incubating a specific anti-m6A antibody with Protein A/G magnetic beads.
- Incubate the remaining fragmented RNA with the antibody-bead complexes overnight at 4°C with gentle rotation. This allows the antibody to bind to the m6A-containing RNA fragments.
3. Washing and Elution:
- Wash the beads several times with a series of wash buffers to remove non-specifically bound RNA.
- Elute the m6A-enriched RNA from the beads using an elution buffer.
4. RNA Purification and Library Preparation:
- Purify the eluted m6A-enriched RNA and the input RNA using an RNA purification kit.
- Construct sequencing libraries from the m6A-enriched RNA (IP samples) and the input RNA (input samples) using a commercial library preparation kit suitable for your sequencing platform (e.g., Illumina). This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
5. Sequencing and Data Analysis:
- Sequence the prepared libraries on a high-throughput sequencing platform.
- Data Analysis Workflow:
- Quality Control: Assess the quality of the raw sequencing reads.
- Alignment: Align the reads to a reference genome.
- Peak Calling: Identify m6A peaks in the IP samples relative to the input samples using peak-calling software (e.g., MACS2, exomePeak).[13][14]
- Differential Methylation Analysis: Compare the m6A peaks between the this compound treated and vehicle control groups to identify differentially methylated regions.
- Functional Annotation: Perform Gene Ontology (GO) and pathway analysis on the genes associated with differentially methylated peaks to understand their biological significance.
Visualizations
Caption: Experimental workflow for MeRIP-seq with this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of m6A mRNA modification by DNA hypermethylated ALKBH5 aggravates the oncological behavior of KRAS mutation/LKB1 loss lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MeRIP-Seq/m6A-seq [illumina.com]
- 9. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 10. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]
- 11. RNA demethylase ALKBH5 promotes colorectal cancer progression by posttranscriptional activation of RAB5A in an m6A‐YTHDF2‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The RNA Demethylases ALKBH5 and FTO Regulate the Translation of ATF4 mRNA in Sorafenib-Treated Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of ALKBH5 Inhibitors
Application Notes
Introduction: ALKBH5 (AlkB Homolog 5) is an RNA demethylase that plays a critical role in various cellular processes by removing N6-methyladenosine (m6A) from messenger RNA (mRNA). The m6A modification is a key regulator of mRNA stability, splicing, and translation. Dysregulation of ALKBH5 has been implicated in the progression of several diseases, including various cancers like glioblastoma and pancreatic cancer, by affecting the expression of key oncogenes and tumor suppressor genes. Consequently, the development of small molecule inhibitors targeting ALKBH5 has emerged as a promising therapeutic strategy. This document provides detailed protocols and data for the in vivo delivery of ALKBH5 inhibitors, using established methods from preclinical studies as a reference for compounds such as Alkbh5-IN-2.
Mechanism of Action: ALKBH5 inhibitors are designed to block the demethylase activity of the ALKBH5 enzyme. By doing so, they increase the overall levels of m6A methylation on target transcripts. This often leads to the degradation of specific mRNAs, such as those encoding key growth factors or oncogenes like NANOG and KLF4, thereby suppressing tumor growth and progression. The in vivo application of these inhibitors aims to achieve sufficient concentration at the tumor site to elicit a therapeutic response.
In Vivo Delivery Strategies: The primary challenge in the in vivo application of small molecule inhibitors like this compound is achieving adequate bioavailability and targeted delivery. Common administration routes in preclinical animal models, such as mice, include intraperitoneal (i.p.) injection, intravenous (i.v.) injection, and oral gavage. The choice of delivery route depends on the inhibitor's physicochemical properties, including its solubility and stability. Formulations often involve vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline to ensure solubility and stability of the compound for administration.
Quantitative Data Summary
For effective in vivo studies, precise dosage and formulation are critical. The following table summarizes typical parameters used in preclinical studies with ALKBH5 inhibitors.
| Parameter | Details | Reference Compound Example |
| Animal Model | Nude mice (e.g., BALB/c nude), C57BL/6 mice for syngeneic models | Generic ALKBH5 Inhibitor |
| Cell Line for Xenograft | U87 (Glioblastoma), PANC-1 (Pancreatic Cancer) | Generic ALKBH5 Inhibitor |
| Vehicle Formulation | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | Generic ALKBH5 Inhibitor |
| Route of Administration | Intraperitoneal (i.p.) injection | Generic ALKBH5 Inhibitor |
| Dosage | 20-50 mg/kg body weight | Generic ALKBH5 Inhibitor |
| Dosing Frequency | Daily or every other day | Generic ALKBH5 Inhibitor |
| Treatment Duration | 14-28 days, depending on tumor growth | Generic ALKBH5 Inhibitor |
| Tumor Volume Monitoring | Measured every 2-3 days using calipers (Volume = 0.5 x L x W²) | Generic ALKBH5 Inhibitor |
Experimental Protocols
Protocol 1: Preparation of ALKBH5 Inhibitor Formulation for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for animal studies.
Materials:
-
This compound (or other ALKBH5 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and total volume needed for the study cohort.
-
Prepare the vehicle solution by mixing the components in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
For a 1 mL final volume: Mix 50 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 500 µL saline.
-
-
First, dissolve the this compound powder completely in DMSO. Vortex or sonicate briefly if necessary to ensure full dissolution.
-
Add PEG300 to the DMSO/inhibitor mixture and mix thoroughly.
-
Add Tween 80 to the solution and mix again.
-
Finally, add the saline to the mixture and vortex until a clear, homogeneous solution is formed.
-
The final formulation is ready for administration. Prepare fresh before each injection series to ensure stability.
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of this compound in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Cancer cells (e.g., U87 glioblastoma cells)
-
Matrigel or PBS for cell suspension
-
Prepared this compound formulation (from Protocol 1)
-
Vehicle control solution (prepared as in Protocol 1, without the inhibitor)
-
Insulin syringes (for injection)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane) for imaging or terminal procedures
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice into treatment and control groups (n=5-10 mice per group).
-
The typical groups are: (1) Vehicle control, (2) this compound treatment.
-
Weigh each mouse to calculate the precise injection volume.
-
-
Administration:
-
Administer the prepared this compound formulation (e.g., at a dose of 30 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
Perform injections daily or as determined by the study design.
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice every other day as an indicator of toxicity.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x Length x (Width)².
-
Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and take photographs.
-
Tumor tissue can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blot, qPCR, m6A quantification) or fixed in formalin for histological examination (e.g., H&E staining, immunohistochemistry).
-
Visualizations
Caption: ALKBH5 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for an in vivo xenograft study.
Troubleshooting & Optimization
Alkbh5-IN-2 not showing expected inhibitory effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing unexpected results with ALKBH5 inhibitors, such as Alkbh5-IN-2, not showing the expected inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: My ALKBH5 inhibitor, this compound, is not showing any activity in my cell-based assay. What are the primary reasons this might be happening?
A1: A lack of activity in a cell-based assay can stem from several factors, ranging from the compound itself to the experimental setup. Key considerations include:
-
Compound Integrity and Solubility: The inhibitor may have degraded or may not be soluble in your cell culture medium, preventing it from reaching its intracellular target.
-
Cell Permeability: The compound may not be able to efficiently cross the cell membrane to engage with ALKBH5, which is primarily located in the nucleus.
-
Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit ALKBH5 in a cellular context, which can be different from in vitro enzymatic assays.
-
Assay-Specific Conditions: The specific cell line, passage number, cell density, or duration of the experiment may influence the observed effect of the inhibitor.
-
Off-Target Effects or Cellular Compensation: The cells might have compensatory mechanisms that mask the effect of ALKBH5 inhibition.
Q2: What is the typical effective concentration range for ALKBH5 inhibitors in cell culture?
A2: The effective concentration of ALKBH5 inhibitors can vary significantly depending on the specific compound and the cell line being used. Generally, concentrations in the low micromolar range are a good starting point for cell-based assays.[1] For example, some published inhibitors show effects in the range of 1-20 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How can I be sure that the lack of effect is not due to a problem with my batch of this compound?
A3: To verify the integrity of your inhibitor, you can perform several quality control checks. If possible, confirm the compound's identity and purity using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Additionally, you can test its activity in a cell-free enzymatic assay to confirm that it can inhibit purified ALKBH5 protein.
Q4: Are there known issues with the stability of small molecule inhibitors in cell culture media?
A4: Yes, the stability of small molecule inhibitors in cell culture media can be a significant issue. Components in the media, such as serum proteins, can bind to the inhibitor, reducing its effective concentration. The compound may also be metabolized by cellular enzymes or be chemically unstable at 37°C and physiological pH.[3]
Troubleshooting Guides
If you are not observing the expected inhibitory effect with this compound, follow this troubleshooting workflow:
Problem 1: No observable phenotype or change in downstream targets.
Possible Cause 1: Poor Compound Solubility
-
Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Visually inspect for any precipitation after dilution.
Possible Cause 2: Insufficient Cellular Uptake
-
Recommendation: If you have the resources, you can perform a cellular uptake assay to measure the intracellular concentration of the inhibitor. Alternatively, you can try to increase the incubation time to allow for more compound to enter the cells.
Possible Cause 3: Compound Instability
-
Recommendation: Test the stability of your inhibitor in your cell culture media over the time course of your experiment. This can be done by incubating the compound in the media at 37°C, taking samples at different time points, and analyzing the amount of intact compound by HPLC or LC-MS.[3]
Possible Cause 4: Inappropriate Assay Conditions
-
Recommendation: Optimize your assay conditions. This includes testing a range of inhibitor concentrations, varying the cell seeding density, and adjusting the treatment duration. Ensure your vehicle control (e.g., DMSO) is at the same final concentration in all wells and is not causing any cellular effects.
Problem 2: Discrepancy between biochemical and cell-based assay results.
Possible Cause 1: High Intracellular Concentrations of Competing Substrates
-
Recommendation: ALKBH5 is an Fe(II)/α-ketoglutarate-dependent dioxygenase. High intracellular concentrations of α-ketoglutarate could potentially compete with the inhibitor, leading to a reduced apparent potency in cells compared to a biochemical assay.
Possible Cause 2: Cellular Efflux Pumps
-
Recommendation: Many cell lines express efflux pumps that can actively transport small molecules out of the cell, reducing their intracellular concentration. You can test for this by co-incubating your inhibitor with a known efflux pump inhibitor.
Data Presentation
The following table summarizes the inhibitory concentrations of some known ALKBH5 inhibitors to provide a reference for expected potency. Note that "this compound" is not a publicly documented inhibitor, and therefore its data is not available.
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| Compound 3 | 0.84 | Enzymatic | [1] |
| Compound 6 | 1.79 | Enzymatic | [1] |
| 20m | 0.021 | Fluorescence Polarization | [4] |
| TD19 | 1.5 - 3 | PAGE-based demethylation | |
| Rhein | 12.7 | HPLC-based | [5] |
Experimental Protocols
Protocol 1: General ALKBH5 Enzymatic Assay
This protocol provides a general method for assessing the inhibitory activity of a compound against purified ALKBH5 protein.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), FeSO4, α-ketoglutarate, and L-ascorbic acid.
-
Substrate: Use a short single-stranded RNA (ssRNA) oligonucleotide containing a single N6-methyladenosine (m6A) modification as the substrate.
-
Enzyme and Inhibitor: Add purified recombinant human ALKBH5 protein to the reaction mixture. For the inhibitor-treated samples, add your ALKBH5 inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
Quenching: Stop the reaction by adding a quenching solution, such as EDTA or by heat inactivation.
-
Detection: Analyze the demethylation of the ssRNA substrate. This can be done using various methods, including LC-MS/MS to detect the mass shift upon demethylation, or by using an m6A-specific antibody in an ELISA-based format.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify that your inhibitor is engaging with ALKBH5 inside the cell.
-
Cell Treatment: Treat your cells with either the vehicle control or your ALKBH5 inhibitor at a desired concentration for a specific duration.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysates into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes. This will cause protein denaturation and aggregation.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble ALKBH5 at each temperature using Western blotting.
-
Data Analysis: A successful inhibitor will bind to ALKBH5 and stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Visualizations
ALKBH5 Signaling Pathways
ALKBH5 is involved in multiple signaling pathways by demethylating the mRNA of key components, thereby affecting their stability and expression.
References
- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhein Inhibits AlkB Repair Enzymes and Sensitizes Cells to Methylated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of Alkbh5-IN-2
Welcome to the technical support center for Alkbh5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the inhibitor's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of ALKBH5, an RNA demethylase that removes N6-methyladenosine (m6A) from RNA. By inhibiting ALKBH5, this compound prevents the demethylation of m6A, which can lead to alterations in RNA stability, splicing, and translation. This mechanism allows for the investigation of the biological roles of ALKBH5 and the m6A RNA modification in various cellular processes.
Q2: What is the reported potency of this compound?
This compound, also referred to as compound 6 in its discovery publication, has a reported IC50 value of 0.79 µM against ALKBH5 in a biochemical assay.[1] Its cytotoxic effects have been observed in various cancer cell lines at micromolar concentrations.
Q3: In which solvents is this compound soluble?
The specific solubility of this compound in a wide range of solvents has not been extensively published. It is common for small molecule inhibitors to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous buffers, the solubility is often limited. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Q4: How should I prepare a stock solution of this compound?
We recommend preparing a high-concentration stock solution of this compound in a dry, high-purity organic solvent like DMSO. For example, you could prepare a 10 mM stock solution. Store the stock solution at -20°C or -80°C to maintain its stability. When preparing your working solutions, dilute the stock solution into your cell culture medium or assay buffer. Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can affect cell viability and experimental outcomes.
Q5: What are the known downstream effects of ALKBH5 inhibition?
Inhibition of ALKBH5 can impact multiple signaling pathways by altering the m6A methylation status of various target mRNAs. This can lead to changes in gene expression that affect cell proliferation, apoptosis, and metabolism.
Troubleshooting Guide: Improving the Solubility of this compound
Issue: I am observing precipitation of this compound in my aqueous experimental medium.
This is a common issue with poorly soluble small molecule inhibitors. The following steps can be taken to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Answer:
1. Optimize Your Stock Solution and Dilution Strategy:
-
Initial Dissolution: Ensure that your initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved. Gentle warming (to no more than 37°C) and vortexing can aid in complete dissolution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium. This can help prevent the compound from crashing out of the solution.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically below 0.5% v/v) to minimize solvent-induced artifacts.
2. Employ Co-solvents:
-
If direct dilution is problematic, consider the use of a co-solvent system. For in vivo studies, formulations often include co-solvents like PEG300, Tween 80, or corn oil. For in vitro work, the choice of co-solvent must be compatible with your cell type and assay.
3. Adjust the pH of Your Buffer:
-
The solubility of a compound can be pH-dependent if it has ionizable groups. You can experimentally determine the effect of pH on the solubility of this compound by preparing your aqueous buffer at different pH values (e.g., ranging from pH 5 to 8) and observing the solubility.
4. Utilize Solubilizing Agents or Excipients:
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (typically 0.01-0.1%) to increase the solubility of hydrophobic compounds by forming micelles.
-
Cyclodextrins: Molecules like β-cyclodextrin and its derivatives (e.g., HP-β-CD, SBE-β-CD) can encapsulate the hydrophobic inhibitor, enhancing its aqueous solubility.
5. Consider Particle Size Reduction (for suspensions):
-
If you are preparing a suspension, reducing the particle size through techniques like sonication can increase the surface area and improve the dissolution rate. This is generally more applicable for in vivo formulations.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (ALKBH5) | 0.79 µM | Biochemical Assay | [1] |
| IC50 (Cell Viability) | 40.5 µM | HEK-293T | [1] |
| 7.62 µM | CCRF-CEM | [1] | |
| 11.0 µM | HL-60 | [1] | |
| 41.3 µM | Jurkat | [1] | |
| 1.41 µM | K562 | [1] | |
| >50 µM | A-172 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound can be found on the vendor's datasheet).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your pre-warmed cell culture medium or assay buffer to achieve the desired final concentration.
-
Mix thoroughly by gentle pipetting or inversion after each dilution step.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours or overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.
-
Visualizations
Caption: ALKBH5 signaling pathway and the effect of this compound.
Caption: Experimental workflow for improving this compound solubility.
References
Technical Support Center: Overcoming Resistance to Alkbh5-IN-2 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Alkbh5-IN-2 in cancer cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of ALKBH5, an m6A RNA demethylase.[1][2] Its primary mechanism of action is to block the demethylase activity of ALKBH5, leading to an increase in N6-methyladenosine (m6A) levels on target RNA molecules.[2][3][4][5] This alteration in RNA methylation can affect RNA stability, splicing, and translation, ultimately influencing gene expression.[6][7] In many cancer types, ALKBH5 is considered oncogenic, and its inhibition can suppress cancer cell proliferation and survival.[2][3][4][5]
Q2: I'm observing a decrease in the efficacy of this compound over time in my cancer cell line. What are the potential mechanisms of resistance?
Resistance to ALKBH5 inhibitors like this compound can arise through several mechanisms, broadly categorized as:
-
Upregulation of pro-survival signaling pathways: Cancer cells can compensate for ALKBH5 inhibition by activating alternative signaling pathways that promote growth and survival. Key pathways implicated include PI3K/AKT, MAPK, Wnt/β-catenin, and JAK/STAT.[6]
-
Alterations in downstream targets: Changes in the expression or function of specific downstream targets of ALKBH5 can confer resistance. For example, stabilization of mRNAs for pro-oncogenic factors like SOX2, FOXM1, and NANOG can bypass the effects of ALKBH5 inhibition.[6]
-
Increased drug efflux: While not yet specifically documented for this compound, cancer cells can develop resistance to various drugs by overexpressing ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Metabolic reprogramming: Resistance can be associated with altered cellular metabolism. For instance, ALKBH5 has been shown to regulate glycolysis through its effect on GLUT4 mRNA, and resistance to HER2-targeted therapy was associated with this mechanism.[8][9]
Q3: Are there known biomarkers that correlate with sensitivity or resistance to this compound?
While specific biomarkers for this compound are still under investigation, general indicators of ALKBH5 pathway activity can be informative. High expression of ALKBH5 itself has been correlated with poor prognosis in several cancers, suggesting these tumors might initially be more sensitive to inhibition. Conversely, the activation status of the aforementioned pro-survival pathways (e.g., phosphorylated AKT, β-catenin nuclear localization) could be monitored as potential markers of emerging resistance. The expression levels of key ALKBH5 targets like YAP or PD-L1 might also serve as predictive biomarkers.[6][10]
Troubleshooting Guides
Issue 1: Decreased Cell Death or Growth Inhibition with this compound Treatment
If you observe that your cancer cell line is becoming less sensitive to this compound, as evidenced by a higher IC50 value in cell viability assays, consider the following troubleshooting steps.
Experimental Workflow for Investigating Decreased Sensitivity
Caption: Troubleshooting workflow for decreased this compound efficacy.
Possible Cause & Solution Table
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Valid | Potential Solution |
| Activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK) | Western Blot for phosphorylated (active) forms of key pathway proteins (e.g., p-AKT, p-ERK). | Increased levels of phosphorylated proteins in resistant cells compared to sensitive cells. | Combine this compound with an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor). |
| Upregulation of ALKBH5 downstream targets | qPCR or Western Blot for known ALKBH5 targets that promote survival (e.g., YAP, SOX2, BCL-2).[10] | Increased mRNA or protein levels of these targets in resistant cells. | Consider siRNA-mediated knockdown of the upregulated target in combination with this compound. |
| Insufficient target engagement | Measure global m6A levels using an m6A dot blot assay or MeRIP-qPCR on a known target gene. | Resistant cells may show a less pronounced increase in m6A levels upon treatment compared to sensitive cells. | Increase the concentration of this compound (if not toxic) or verify the inhibitor's activity. |
| Metabolic reprogramming | Seahorse assay to measure glycolysis and mitochondrial respiration. Western blot for key metabolic enzymes like GLUT4.[8][9] | Resistant cells may exhibit a shift towards increased glycolysis. | Combine this compound with a glycolysis inhibitor (e.g., 2-deoxyglucose). |
Issue 2: Inconsistent Results in Downstream Assays
If you are getting variable results in your downstream analyses after this compound treatment, it's crucial to ensure the robustness of your experimental protocols.
Signaling Pathways Potentially Involved in Resistance
Caption: Simplified signaling pathways in this compound action and resistance.
Experimental Protocol Checklists
To ensure consistency, please review the detailed protocols for key experiments provided below.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| CCRF-CEM | Leukemia | 7.62 |
| HL-60 | Leukemia | 11.0 |
| K562 | Leukemia | 1.41 |
| Jurkat | Leukemia | 41.3 |
| A-172 | Glioblastoma | >50 |
| HEK-293T | Embryonic Kidney | 40.5 |
| Data sourced from MedChemExpress and Selberg S, et al. (2021).[1][2][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11]
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12][13]
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze by flow cytometry within 1 hour.[8]
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.[16]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.[18]
-
Wash the membrane three times with TBST.[17]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.[17]
-
Add chemiluminescent substrate and capture the signal using an imaging system.[9]
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring changes in mRNA expression of ALKBH5 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., YAP, SOX2, PD-L1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from 1-2 µg of total RNA.[19]
-
Set up the qPCR reaction with cDNA template, primers, and master mix.[20]
-
Run the qPCR program on a real-time PCR system.[21]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[19]
m6A RNA Immunoprecipitation (MeRIP) Assay
This protocol is for assessing the m6A modification status of specific RNA transcripts.
Materials:
-
Total RNA
-
RNA fragmentation buffer
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer
-
Elution buffer
-
RNA purification kit
Procedure:
-
Isolate high-quality total RNA.
-
Fragment the RNA to an average size of ~100 nucleotides.[22][23]
-
Incubate the fragmented RNA with an anti-m6A antibody pre-bound to protein A/G magnetic beads.[23]
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments.
-
Purify the eluted RNA.
-
Analyze the enrichment of specific transcripts by qPCR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. elearning.unite.it [elearning.unite.it]
- 20. idtdna.com [idtdna.com]
- 21. ALKBH5 inhibitors as a potential treatment strategy in heart failure—inferences from gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Variability in Alkbh5-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and achieve reproducible results in experiments involving the ALKBH5 inhibitor, Alkbh5-IN-2.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: I am not observing the expected phenotype (e.g., decreased cell viability, increased m6A levels) after treating my cells with this compound. What could be the reason?
Answer:
Several factors could contribute to a lack of an observable phenotype. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Compound Integrity and Activity:
-
Storage: Confirm that this compound has been stored correctly, typically at -20°C or -80°C as recommended by the supplier, to prevent degradation.
-
Solubility: Ensure the compound is fully dissolved. This compound is typically dissolved in DMSO to create a stock solution. Incomplete dissolution can lead to inaccurate concentrations. Gently warm the solution and vortex if necessary.
-
Fresh Preparation: Prepare fresh dilutions of this compound from a new stock solution for each experiment to rule out degradation of working solutions.
-
-
Optimize Experimental Conditions:
-
Concentration: The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations around the reported IC50 values (see Table 1).
-
Treatment Duration: The time required to observe a phenotype can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Cell Line-Specific Factors:
-
ALKBH5 Expression: Verify the expression level of ALKBH5 in your cell line. Cells with low or no ALKBH5 expression will not respond to its inhibition. You can check ALKBH5 expression by Western blot or qRT-PCR.
-
Cellular Context: The biological function of ALKBH5 can be context-dependent.[1] The signaling pathways affected by ALKBH5 inhibition might not be critical for the phenotype you are measuring in your specific cell model.
-
-
Assay-Specific Troubleshooting:
-
m6A Quantification: If you are measuring global m6A levels, ensure your detection method (e.g., m6A dot blot, LC-MS/MS) is sensitive enough and that your experimental technique is robust. Include appropriate positive and negative controls.
-
Cell Viability Assays: Ensure your chosen assay (e.g., MTT, CCK-8) is appropriate for your cell line and that cell seeding density is optimal to avoid artifacts.
-
Question: I am observing high variability between my experimental replicates. How can I minimize this?
Answer:
High variability can obscure real biological effects. Here are some common sources of variability and how to address them:
-
Inconsistent Cell Culture Practices:
-
Maintain a consistent cell passage number, as cellular characteristics can change over time in culture.
-
Ensure uniform cell seeding density across all wells and plates.
-
Standardize incubation times and conditions (temperature, CO2, humidity).
-
-
Compound Handling and Dosing:
-
Ensure accurate and consistent pipetting of the inhibitor. Use calibrated pipettes and perform serial dilutions carefully.
-
Mix the inhibitor thoroughly in the culture medium before adding it to the cells to ensure a homogenous concentration.
-
-
Assay Execution:
-
For plate-based assays, be mindful of edge effects. Consider not using the outer wells of the plate or filling them with a buffer to maintain humidity.
-
Ensure consistent timing for all steps of the assay, such as incubation with reagents and reading the results.
-
-
Data Analysis:
-
Use an appropriate number of technical and biological replicates to increase statistical power.
-
Apply appropriate statistical tests to analyze your data and identify outliers.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the ALKBH5 protein. ALKBH5 is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA molecules. By inhibiting ALKBH5, this compound prevents the removal of m6A, leading to an increase in the overall level of m6A methylation on RNA. This can affect various aspects of RNA metabolism, including splicing, stability, and translation, ultimately influencing gene expression and cellular processes.[1][2]
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. Prepare a stock solution by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound and the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller volumes for single-use.
Q3: What are the potential off-target effects of this compound, and how can I control for them?
A3: Like most small molecule inhibitors, this compound may have off-target effects. To ensure that the observed phenotype is due to the specific inhibition of ALKBH5, it is crucial to include proper controls in your experiments:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete ALKBH5. If the phenotype observed with this compound treatment is mimicked by the genetic knockdown/knockout of ALKBH5, it provides strong evidence for on-target activity.[3]
-
Inactive Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Rescue Experiment: In an ALKBH5-knockout or knockdown background, the addition of this compound should not produce any further effect.
Q4: In which cell lines has this compound been shown to be effective?
A4: The effectiveness of ALKBH5 inhibitors, including compounds structurally related to this compound, has been demonstrated in various cancer cell lines. The IC50 values can vary significantly between cell lines. Please refer to the table below for a summary of reported IC50 values.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of ALKBH5 Inhibitors in Various Cell Lines
| Cell Line | Cancer Type | ALKBH5 Inhibitor | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | Compound 3 | 11.0 | [4] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Compound 3 | 1.38 | [4] |
| K562 | Chronic Myelogenous Leukemia | Compound 3 | 16.5 | [4] |
| Jurkat | Acute T-cell Leukemia | Compound 3 | 47.8 | [4] |
| A-172 | Glioblastoma | Compound 3 | >50 | [4] |
| HEK-293T | Embryonic Kidney | Compound 3 | >50 | [4] |
| NB4 | Acute Promyelocytic Leukemia | TD19 | 15.1 ± 1.4 | [5] |
| MOLM13 | Acute Myeloid Leukemia | TD19 | 9.5 ± 3.0 | [5] |
| U87 | Glioblastoma | TD19 | 7.2 ± 0.4 | [5] |
| A172 | Glioblastoma | TD19 | 22.3 ± 1.7 | [5] |
Note: "Compound 3" is a potent ALKBH5 inhibitor with a similar mechanism of action to this compound.[4][6] "TD19" is another selective ALKBH5 inhibitor.[5]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the steps for assessing cell viability after treatment with this compound using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
m6A Dot Blot Assay
This protocol provides a method for the semi-quantitative analysis of global m6A levels in mRNA following this compound treatment.[7][8][9][10]
-
mRNA Isolation: Treat cells with this compound or vehicle control for the desired time. Isolate total RNA using a suitable method (e.g., TRIzol). Purify mRNA from the total RNA using a commercial kit (e.g., oligo(dT) magnetic beads).
-
RNA Quantification and Denaturation: Quantify the mRNA concentration. Prepare serial dilutions of the mRNA (e.g., 400 ng, 200 ng, 100 ng). Denature the mRNA samples by heating at 95°C for 3-5 minutes, then immediately place on ice.
-
Membrane Spotting and Crosslinking: Spot the denatured mRNA onto a nitrocellulose or nylon membrane. Allow the membrane to air dry and then crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and visualize the signal using an imaging system.
-
Methylene Blue Staining: As a loading control, stain the membrane with Methylene Blue to visualize the total amount of RNA spotted.
-
Data Analysis: Quantify the dot intensity using image analysis software and normalize the m6A signal to the Methylene Blue signal.
Western Blot for ALKBH5
This protocol describes how to measure the protein expression of ALKBH5, which is useful for verifying knockdown efficiency or checking endogenous levels.
-
Cell Lysis: After experimental treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ALKBH5 overnight at 4°C.[11][12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the ALKBH5 signal to the loading control.
Mandatory Visualizations
Caption: ALKBH5 signaling pathway and the effect of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Alkbh5-IN-2 and Other ALKBH5 Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of N6-methyladenosine (m6A) RNA demethylase inhibitors is rapidly evolving. AlkB homolog 5 (ALKBH5), a key "eraser" of this epigenetic mark, has emerged as a significant therapeutic target in oncology and other diseases. This guide provides an objective comparison of Alkbh5-IN-2 with other commercially available and researched ALKBH5 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most suitable chemical tools for your research.
Introduction to ALKBH5 and Its Inhibition
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in RNA metabolism, including splicing, stability, and translation.[1][2] The reversible nature of m6A modification is governed by a dynamic interplay between "writer" (methyltransferase) and "eraser" (demethylase) enzymes. ALKBH5 is one of the two known mammalian m6A demethylases, the other being the fat mass and obesity-associated protein (FTO).[2] Dysregulation of ALKBH5 has been implicated in the progression of various cancers, including glioblastoma, acute myeloid leukemia, and breast cancer, making it an attractive target for therapeutic intervention.[3]
ALKBH5 inhibitors are small molecules designed to block the demethylase activity of the enzyme, leading to an accumulation of m6A on target mRNAs.[4] This can, in turn, alter gene expression and induce desired cellular phenotypes, such as apoptosis or cell cycle arrest in cancer cells.[5] The development of potent and selective ALKBH5 inhibitors is a key focus of current research.
Quantitative Comparison of ALKBH5 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other notable ALKBH5 inhibitors. The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency.
| Inhibitor | IC50 (Enzymatic Assay) | Selectivity over FTO | Cell-Based Activity | In Vivo Efficacy |
| This compound | 0.79 µM[6] | Data not readily available | Inhibits cell viability in various cancer cell lines (e.g., CCRF-CEM IC50 = 7.62 µM, K562 IC50 = 1.41 µM)[6] | Data not readily available |
| ALKBH5-IN-3 (Cpd 20m) | 21 nM[7][8] | High selectivity[8] | Stabilizes ALKBH5 in HepG2 cells and increases cellular m6A levels[8] | Data not readily available |
| ALKBH5-IN-4 (Compound 3) | 0.84 µM[9][10] | Data not readily available | Suppresses proliferation of leukemia cell lines (e.g., HL-60, CCRF-CEM, K562) with IC50 values from 1.38 to 16.5 µM[10][11] | Data not readily available |
| ALKBH5-IN-5 (Compound 18l) | 0.62 µM[9] | Highly selective; no binding observed with FTO[7][12] | Strong antiproliferative effect on NB4 cells (IC50 = 0.63 µM); alters cellular m6A levels[9][12] | Excellent antitumor activity in NB4 tumor xenograft models (66.3% tumor growth inhibition at 1 mg/kg)[7][12] |
| DDO-02267 | 0.49 µM[9] | Selective and lysine-targeting covalent inhibitor[9] | Increases m6A levels and targets the ALKBH5-AXL signaling axis[9] | Data not readily available |
| W23-1006 | 3.848 µM[9] | ~30-fold stronger inhibition than against FTO[9] | Covalent inhibitor targeting C200 residue[9] | Studied in triple-negative breast cancer[9] |
| DDO-2728 | 2.97 µM[9] | Selective[9] | Increases m6A abundance, induces apoptosis and cell cycle arrest[9] | Suppresses tumor growth in an MV4-11 xenograft model[9] |
| TD19 | Not specified | Highly selective covalent inhibitor over FTO[13] | Irreversibly modifies C100 and C267, preventing RNA binding; good anticancer efficacy in AML and glioblastoma cell lines[3][13] | Data not readily available |
| IOX1 | Also inhibits ALKBH5[9] | Also inhibits KDM family demethylases[9] | Data not readily available | Data not readily available |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor performance. Below are representative methodologies for key assays.
In Vitro ALKBH5 Enzymatic Inhibition Assay (Fluorescence Polarization-Based)
This assay measures the ability of a compound to inhibit the demethylation of a methylated RNA substrate by recombinant ALKBH5.
-
Reagents and Materials:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled m6A-containing RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Co-factors: Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O) and α-ketoglutarate (α-KG)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ALKBH5 enzyme, and the fluorescently labeled m6A RNA substrate.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the co-factors (Fe(II) and α-KG).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target protein within a cellular environment.[11][14]
-
Reagents and Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Test compounds (inhibitors) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against ALKBH5 and a loading control) or other protein detection methods.
-
Thermal cycler
-
-
Procedure:
-
Treat cultured cells with the test compound or DMSO (vehicle control) for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).[15]
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble ALKBH5 in the supernatant by Western blotting or other quantitative protein analysis methods.
-
A compound that binds to and stabilizes ALKBH5 will result in more soluble protein remaining at higher temperatures compared to the vehicle control.
-
Plot the amount of soluble protein against temperature to generate a melting curve and determine the shift in the melting temperature (Tm) induced by the compound.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for ALKBH5 Inhibitor Validation
Caption: Workflow for the identification and validation of ALKBH5 inhibitors.
ALKBH5 Signaling Pathway in Cancer
ALKBH5 regulates the expression of numerous downstream target genes, thereby influencing key signaling pathways involved in cancer progression. For example, ALKBH5 can regulate the stability of mRNAs encoding proteins such as RAB5A and CK2α, and its activity is often linked to the m6A reader protein YTHDF2.[5][9][16]
Caption: ALKBH5 signaling pathway and the impact of its inhibition.
Conclusion
The selection of an appropriate ALKBH5 inhibitor is critical for advancing research in the field of m6A epigenetics. This compound is a potent inhibitor with demonstrated activity in various cancer cell lines. However, for researchers seeking higher potency and selectivity, compounds like ALKBH5-IN-3 and ALKBH5-IN-5 (18l) may offer advantages. ALKBH5-IN-5, in particular, has shown promising in vivo efficacy and high selectivity over FTO. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired potency, the importance of selectivity, and the requirement for in vivo activity. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA demethylase ALKBH5 promotes colorectal cancer progression by posttranscriptional activation of RAB5A in an m6A‐YTHDF2‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RNA demethylase ALKBH5 promotes colorectal cancer progression by posttranscriptional activation of RAB5A in an m6A-YTHDF2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery of Covalent and Cell-Active ALKBH5 Inhibitors with Potent Antileukemia Effects In Vivo. | Semantic Scholar [semanticscholar.org]
- 13. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ALKBH5 and FTO Inhibitors in m6A Research
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics has identified N6-methyladenosine (m6A) as the most prevalent internal modification on eukaryotic mRNA, playing a critical role in RNA metabolism, gene expression, and various physiological and pathological processes. The reversibility of this modification is controlled by methyltransferases ("writers") and demethylases ("erasers"). This guide provides a detailed comparison of inhibitors targeting the two primary m6A demethylases, AlkB Homolog 5 (ALKBH5) and the Fat Mass and Obesity-associated protein (FTO), crucial tools for studying m6A-dependent pathways.
Overview of m6A Demethylases: ALKBH5 vs. FTO
ALKBH5 and FTO are both Fe(II)/α-ketoglutarate-dependent dioxygenases that remove the methyl group from m6A-modified RNA.[1][2] While they share this primary function, they possess structural differences and exhibit distinct substrate preferences and biological roles.
-
Structure: Both FTO and ALKBH5 contain a conserved double-stranded β-helix (DSBH) domain typical of the AlkB family, which forms the catalytic core. However, FTO has a unique N-terminal domain and a larger nucleotide-recognition lid (NRL), which contributes to its broader substrate specificity compared to ALKBH5.[2][3][4]
-
Substrate Specificity: FTO is known to demethylate both m6A and N6,2′-O-dimethyladenosine (m6Am), which is found near the mRNA cap.[5][6] ALKBH5, in contrast, shows strong specificity for m6A within the mRNA sequence.[2]
-
Biological Roles: FTO has been implicated in obesity, metabolic regulation, and various cancers, including acute myeloid leukemia (AML) and glioblastoma (GBM).[5][7] ALKBH5 is essential for processes like spermatogenesis and has been identified as a key regulator in glioblastoma, breast cancer, and multiple myeloma.[8][9][10] Knockdown of ALKBH5 has been shown to impede tumorigenesis in certain cancer models.[5]
Comparative Performance of ALKBH5 and FTO Inhibitors
Developing highly selective inhibitors for ALKBH5 over FTO has been challenging due to the structural similarity of their catalytic sites.[11] However, recent advances have yielded compounds with improved selectivity. This section compares a recently developed selective ALKBH5 inhibitor, TD19 , with several well-characterized FTO inhibitors.
Data Presentation: Inhibitor Potency and Selectivity
| Inhibitor | Target | Mechanism of Action | IC50 (in vitro) | Cellular EC50 / Effects | Selectivity |
| TD19 | ALKBH5 | Covalent, Irreversible | Not specified | Good anticancer efficacy in AML and GBM cell lines | Highly selective for ALKBH5 over FTO in protein-based and cell-based assays |
| Meclofenamic Acid (MA) | FTO | Competitive (with RNA substrate) | ~3 µM | Increases cellular m6A levels in HeLa cells | Highly selective for FTO over ALKBH5 |
| FTO-04 | FTO | Competitive | IC50 = 2.6 µM | Inhibits neurosphere formation in Glioblastoma Stem Cells (GSCs) | Selective for FTO over ALKBH5 |
| FTO-43 N | FTO | Competitive | IC50 = 0.19 µM | EC50 = 17.7 to 35.9 µM in gastric cancer cell lines | Highly selective for FTO over ALKBH5 |
| FB23-2 | FTO | Not specified | Not specified | Suppresses proliferation in AML cells; enhances radiosensitivity in nasopharyngeal carcinoma cells | Not specified |
Data compiled from multiple sources.[3][5][7][11][12][13] IC50 and EC50 values can vary based on assay conditions and cell lines used.
Key Signaling Pathways and Experimental Workflows
Inhibiting ALKBH5 or FTO can have profound effects on various signaling pathways by altering the m6A landscape of key transcripts. This leads to changes in mRNA stability, translation, and ultimately, protein expression.
m6A Regulatory Pathway and Inhibitor Action
The dynamic m6A modification is regulated by "writers" (e.g., METTL3/14), "erasers" (FTO, ALKBH5), and "readers" (e.g., YTHDF proteins). Inhibitors of FTO and ALKBH5 block the demethylation step, leading to an accumulation of m6A on target mRNAs.
Caption: General m6A regulatory pathway showing the action of inhibitors.
Impact on Cancer Signaling Pathways
Both FTO and ALKBH5 have been shown to regulate oncogenic pathways. For example, FTO inhibition can downregulate the PI3K/Akt and Wnt signaling pathways.[7] ALKBH5 can regulate YAP (Yes-associated protein) expression, a key component of the Hippo pathway, by controlling the m6A status of YAP mRNA.[14]
Caption: ALKBH5 inhibition impacts YAP signaling in cancer.
Experimental Protocols
In Vitro Demethylase Inhibition Assay (Fluorescence-based)
This protocol is adapted from methods used to screen FTO inhibitors and can be applied to ALKBH5.[5][7]
Objective: To determine the IC50 value of an inhibitor against recombinant FTO or ALKBH5 protein.
Materials:
-
Recombinant human FTO or ALKBH5 protein.
-
Assay Buffer: 50 mM HEPES (pH 6-7), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, 2 mM Ascorbic Acid in RNase-free water.
-
m6A-containing RNA substrate (e.g., a short synthetic oligo with a single m6A).
-
Test inhibitors dissolved in DMSO.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant FTO or ALKBH5 protein to a final concentration of ~0.25 µM.
-
Add the inhibitor at various concentrations (e.g., 0.01 to 50 µM). Ensure the final DMSO concentration is low and consistent across wells (e.g., <1%).
-
Initiate the reaction by adding the m6A-RNA substrate (e.g., 7.5 µM).
-
Incubate at room temperature for a specified time (e.g., 2 hours).
-
Stop the reaction and measure the remaining m6A. This can be done using various methods, including coupling to a fluorescent reporter system (like the "m6A7-Broccoli" system) or by LC-MS/MS analysis.[5][7]
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular m6A Quantification (Dot Blot Assay)
Objective: To measure the change in global m6A levels in total mRNA from cells treated with an inhibitor.[7]
Materials:
-
Cells of interest (e.g., cancer cell line).
-
ALKBH5 or FTO inhibitor.
-
mRNA purification kit.
-
Nitrocellulose membrane.
-
Anti-m6A antibody.
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
-
Methylene (B1212753) blue staining solution.
Procedure:
-
Culture cells and treat with the inhibitor (and a DMSO vehicle control) for a specified time (e.g., 48 hours).
-
Isolate total RNA and purify mRNA using an oligo(dT)-based method.
-
Quantify the mRNA concentration.
-
Serially dilute the mRNA samples and spot them onto a nitrocellulose membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against m6A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
To normalize for the amount of mRNA spotted, stain the membrane with 0.02% methylene blue.
-
Quantify the dot intensity and normalize the m6A signal to the methylene blue signal. Compare the relative m6A levels between inhibitor-treated and control cells.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of an inhibitor on the proliferation and viability of cancer cells.[15]
Materials:
-
Cells of interest.
-
96-well opaque-walled plates.
-
ALKBH5 or FTO inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor (and a DMSO vehicle control).
-
Incubate for a desired period (e.g., 48 or 72 hours).[15]
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the EC50 value.
Conclusion
The study of m6A modification has been significantly advanced by the development of chemical inhibitors for the demethylases FTO and ALKBH5. While FTO inhibitors are more numerous and have been characterized extensively, the emergence of selective ALKBH5 inhibitors like TD19 opens new avenues for dissecting the specific functions of ALKBH5.[11]
-
FTO inhibitors , such as meclofenamic acid and its derivatives, are valuable tools for probing pathways regulated by both m6A and m6Am, with demonstrated efficacy in models of AML and glioblastoma.[3][5]
-
Selective ALKBH5 inhibitors are crucial for differentiating the roles of the two demethylases and exploring therapeutic strategies for cancers where ALKBH5 is a key driver, without the potentially confounding effects of inhibiting FTO.
The choice between targeting ALKBH5 or FTO will depend on the specific biological question and the cellular context. As research progresses, the development of even more potent and selective probes for both enzymes will be essential for translating our understanding of m6A dynamics into novel therapeutic interventions.
References
- 1. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ALKBH5-Mediated m6A Demethylation of GLUT4 mRNA Promotes Glycolysis and Resistance to HER2-Targeted Therapy in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Assessing the Specificity of ALKBH5 Inhibitors: A Comparative Guide
Comparison of ALKBH5 Inhibitor Specificity
The primary off-target concern for ALKBH5 inhibitors is the fat mass and obesity-associated protein (FTO), another m6A demethylase with a structurally similar active site. Therefore, assessing selectivity against FTO is a crucial first step. Furthermore, profiling against other members of the AlkB family and other 2-oxoglutarate (2OG) oxygenases is necessary for a comprehensive specificity assessment.
Below is a summary of the inhibitory potency and selectivity of selected ALKBH5 inhibitors.
| Inhibitor | Target | IC50 (µM) | Selectivity vs. FTO | Other AlkB Homologs (IC50 µM) | Reference |
| TD19 | ALKBH5 | Potent (exact value not specified) | High | FTO: > 50 µM | [1] |
| Ena21 | ALKBH5 | Not specified | High | FTO: Little inhibitory activity | [2] |
| Ena15 | ALKBH5 | Not specified | Low (enhances FTO activity) | Not specified | [2] |
| Compound 12 | FTO | 0.6 | N/A (FTO selective) | ALKBH5: 96.5 µM | [3] |
| 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid | ALKBH5 | 0.84 | Not specified | Not specified | [4] |
| 4-[(furan-2-yl)methyl]amino-1,2-diazinane-3,6-dione | ALKBH5 | 1.79 | Not specified | Not specified | [4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates higher potency. Selectivity is often expressed as the ratio of IC50 values for the off-target versus the primary target.
Key Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are outlines of common assays used in the characterization of ALKBH5 inhibitors.
1. In Vitro Demethylase Activity Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the demethylase activity of ALKBH5.
-
Principle: Recombinant ALKBH5 is incubated with a methylated RNA substrate (e.g., m6A-containing single-stranded RNA). The demethylation reaction produces formaldehyde (B43269), which can be quantified using a fluorescent probe.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant human ALKBH5, a synthetic m6A-containing RNA oligonucleotide, Fe(II), α-ketoglutarate, and ascorbate (B8700270) in a suitable buffer.
-
Add varying concentrations of the test inhibitor (e.g., Alkbh5-IN-2) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and add a formaldehyde detection reagent (e.g., a reagent that reacts with formaldehyde to produce a fluorescent product).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Selectivity Profiling: To assess specificity, this assay is repeated using other recombinant enzymes, such as FTO and other ALKBH family members (ALKBH1-8).
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity between an inhibitor and its target protein.
-
Principle: ITC measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Protocol Outline:
-
Load a solution of the purified target protein (e.g., ALKBH5) into the sample cell of the ITC instrument.
-
Load a solution of the inhibitor into the injection syringe.
-
Titrate the inhibitor into the protein solution in a series of small injections.
-
Measure the heat released or absorbed after each injection.
-
Analyze the resulting data to determine the binding parameters.
-
-
Selectivity Profiling: The experiment is repeated with other potential off-target proteins to compare binding affinities.
3. Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of an inhibitor in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Protocol Outline:
-
Treat cultured cells with the inhibitor or a vehicle control.
-
Harvest the cells and prepare cell lysates.
-
Aliquot the lysates and heat them to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (e.g., ALKBH5) at each temperature using Western blotting or mass spectrometry.
-
Compare the melting curves of the target protein in the presence and absence of the inhibitor to determine if the inhibitor stabilizes the protein.
-
Signaling Pathways and Experimental Workflows
ALKBH5 Signaling Pathway
ALKBH5-mediated demethylation of m6A on mRNA can impact various cellular processes by altering the stability, translation, and splicing of target transcripts. This can influence pathways involved in cell proliferation, differentiation, and apoptosis.[5][6]
Caption: ALKBH5 signaling pathway.
Experimental Workflow for Specificity Assessment
A logical workflow is essential for systematically assessing the specificity of a novel ALKBH5 inhibitor.
Caption: Inhibitor specificity workflow.
References
- 1. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 regulates STAT3 activity to affect the proliferation and tumorigenicity of osteosarcoma via an m6A-YTHDF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Natural ALKBH5 Inhibitors
In the landscape of epigenetic research, the N6-methyladenosine (m6A) demethylase ALKBH5 has emerged as a critical regulator of gene expression and a promising therapeutic target for various diseases, including cancer. This has spurred the development of inhibitors aimed at modulating its activity. This guide provides a detailed comparison of a potent synthetic ALKBH5 inhibitor, compound 20m , with naturally occurring inhibitors, citrate (B86180) and chlorogenic acid (CGA) .
Quantitative Comparison of Inhibitor Potency
The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The available data for the synthetic inhibitor 20m and natural inhibitors are summarized below.
| Inhibitor | Type | IC50 / Mode of Action | Selectivity | Cellular Efficacy |
| Compound 20m | Synthetic Small Molecule | 0.021 µM (Fluorescence Polarization Assay)[1][2] | High selectivity for ALKBH5 over FTO and other AlkB subfamily members[1][2] | Shown to increase m6A levels in intact HepG2 cells[1][2] |
| Citrate | Natural | Directly binds to ALKBH5, displacing metal ions and 2-oxoglutarate (2OG), thereby disrupting demethylase activity[3][4] | Not specified | Not specified |
| Chlorogenic Acid (CGA) | Natural | Inhibits ALKBH5 activity[3][4] | Not specified | Shown to enhance autophagy and improve liver fat degeneration by inhibiting ALKBH5[3][4] |
Signaling Pathway of ALKBH5 and Inhibition
ALKBH5 is an Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A) on RNA. This process is crucial for regulating various aspects of RNA metabolism, including splicing, stability, and translation. Inhibition of ALKBH5 leads to an increase in global m6A levels, which can impact downstream cellular processes.
Caption: General mechanism of ALKBH5-mediated demethylation and points of inhibition.
Experimental Protocols
The evaluation of ALKBH5 inhibitors relies on a series of well-defined experimental procedures to determine their potency, selectivity, and cellular activity.
Fluorescence Polarization (FP)-Based Inhibition Assay
This assay is commonly used for high-throughput screening and to determine the IC50 values of inhibitors.
Principle: The assay measures the change in polarization of fluorescently labeled RNA upon binding to the ALKBH5 protein. Small, unbound fluorescently labeled RNA molecules rotate rapidly, resulting in low polarization. When bound to the larger ALKBH5 protein, the rotation slows down, leading to an increase in polarization. An effective inhibitor will compete with the labeled RNA for binding to ALKBH5, resulting in a decrease in fluorescence polarization.
Protocol Outline:
-
A reaction mixture is prepared containing recombinant human ALKBH5 protein, a fluorescently labeled m6A-containing RNA probe, and necessary cofactors (Fe(II) and 2-oxoglutarate).
-
Varying concentrations of the test inhibitor (e.g., compound 20m) are added to the reaction mixture.
-
The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This means the protein will denature and aggregate at a higher temperature when the inhibitor is bound.
Protocol Outline:
-
Intact cells (e.g., HepG2) are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble ALKBH5 protein at each temperature is quantified by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
m6A Dot Blot Assay
This assay is used to measure the overall level of m6A in total RNA extracted from cells, providing evidence of a functional effect of the inhibitor in a cellular environment.
Principle: Total RNA is spotted onto a membrane and probed with an antibody specific for m6A. The signal intensity, detected by chemiluminescence or other methods, is proportional to the amount of m6A in the sample.
Protocol Outline:
-
Cells are treated with the ALKBH5 inhibitor or a vehicle control.
-
Total RNA is extracted and purified from the cells.
-
Serial dilutions of the RNA are spotted onto a nitrocellulose or nylon membrane and cross-linked.
-
The membrane is blocked and then incubated with a primary antibody specific for m6A.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is developed using a chemiluminescent substrate and imaged. An increase in signal intensity in inhibitor-treated cells compared to controls indicates an increase in global m6A levels.
Experimental Workflow for Inhibitor Validation
The process of identifying and validating a novel ALKBH5 inhibitor typically follows a structured workflow, from initial screening to cellular characterization.
Caption: A typical workflow for the identification and validation of ALKBH5 inhibitors.
Conclusion
The comparison between the synthetic inhibitor 20m and the natural inhibitors citrate and chlorogenic acid highlights a significant difference in potency and the level of characterization. Compound 20m demonstrates high potency with a low nanomolar IC50 and has been shown to be selective and cell-active[1][2]. In contrast, while natural inhibitors like citrate and CGA have been identified to inhibit ALKBH5, their specific potency in terms of IC50 values and their selectivity profiles are not as well-defined in the available literature[3][4].
For researchers in drug development, synthetic inhibitors like 20m offer a more robust tool for studying the biological functions of ALKBH5 due to their well-characterized potency and selectivity. Natural inhibitors, while potentially useful as starting points for drug discovery or as components of functional foods, require further investigation to ascertain their therapeutic potential and mechanisms of action with the same level of detail as their synthetic counterparts. The experimental protocols outlined provide a framework for the continued evaluation and comparison of both existing and novel ALKBH5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alkbh5-IN-2
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the research chemical Alkbh5-IN-2. Given the absence of specific disposal instructions for this compound, it is imperative to handle it as a potentially hazardous substance and adhere to general best practices for chemical waste management.
Pre-Disposal Safety and Handling
Before initiating the disposal process, ensure all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. It is crucial to have a Safety Data Sheet (SDS) for a similar compound or the general SDS for laboratory chemicals readily available for reference.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3][4]
1. Waste Identification and Classification:
Treat this compound as a hazardous chemical waste.[3][4] The U.S. Environmental Protection Agency (EPA) outlines specific criteria for classifying hazardous waste, which includes characteristics such as ignitability, corrosivity, reactivity, and toxicity.[4] Without specific data for this compound, a conservative approach is necessary.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables like weighing paper or pipette tips, in a designated, leak-proof hazardous waste container.[1] This container should be clearly labeled.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other, potentially incompatible waste streams.[5] For instance, avoid mixing acidic waste with basic waste, or oxidizing agents with organic compounds.[5]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.[1]
3. Labeling and Storage:
Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[4] Store the waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.[1][5]
4. Scheduling Waste Pickup:
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][6] They will arrange for a trained professional to collect the waste and transport it to a licensed hazardous waste disposal facility.[7][8]
Quantitative Data Summary for Waste Management
| Waste Type | Container Requirement | Key Labeling Information | Storage Location |
| Solid this compound | Leak-proof, compatible container | "Hazardous Waste", "this compound", Quantity | Satellite Accumulation Area |
| This compound Solution | Leak-proof, compatible liquid container | "Hazardous Waste", "this compound", Solvent, Concentration | Satellite Accumulation Area |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste", "Chemically Contaminated Sharps" | Satellite Accumulation Area |
Experimental Workflow for Chemical Waste Disposal
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. acs.org [acs.org]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
